Cas no 7512-05-2 (bis(2,2-diphenylethyl) ethanedioate)
7512-05-2 structure
Product Name:bis(2,2-diphenylethyl) ethanedioate
CAS No:7512-05-2
MF:C30H26O4
MW:450.525048732758
CID:981499
PubChem ID:343888
Update Time:2025-04-19
bis(2,2-diphenylethyl) ethanedioate Chemical and Physical Properties
Names and Identifiers
-
- bis(2,2-diphenylethyl) ethanedioate
- oxalic acid bis-(2,2-diphenyl-ethyl ester); NSC400462; Oxalsaeure-bis-(2,2-diphenyl-aethylester); AC1L7ZBN; SureCN11385770; Bis-(2.2-diphenyl-aethyl)-oxalat;
- NSC-400462
- 7512-05-2
- SCHEMBL11385770
- NSC400462
- DTXSID50322108
- bis(2,2-diphenylethyl) oxalate
- DS-007273
-
- Inchi: 1S/C30H26O4/c31-29(33-21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)30(32)34-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2
- InChI Key: RDCUMLHEZGJHOE-UHFFFAOYSA-N
- SMILES: O(C(C(=O)OCC(C1C=CC=CC=1)C1C=CC=CC=1)=O)CC(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 450.18318
- Monoisotopic Mass: 450.18310931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.2
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 52.6
bis(2,2-diphenylethyl) ethanedioate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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